tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
CAS No.: 1207853-84-6
Cat. No.: VC11671101
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207853-84-6 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | UVHQBZOMYULIOZ-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)OC |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)OC |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure features a six-membered piperidine ring with three key functional groups:
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tert-Butyl carbamate (Boc): A protective group at the 1-position, enhancing solubility and stability during synthetic workflows .
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Amino group (-NH): Positioned at the 3S configuration, enabling participation in hydrogen bonding and nucleophilic reactions .
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Methoxy group (-OCH): Located at the 4S position, contributing to steric and electronic effects on the ring.
The stereochemistry is critical; the (3S,4S) configuration distinguishes it from diastereomers like (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, which exhibits distinct physicochemical properties .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.30 g/mol | |
| Density | 1.1 ± 0.1 g/cm | |
| Boiling Point | 306.2 ± 42.0 °C | |
| Flash Point | 139.0 ± 27.9 °C | |
| Optical Rotation | Not reported | — |
The compound’s density and boiling point align with trends observed in Boc-protected piperidines, though the (3S,4S) configuration may induce minor deviations compared to stereoisomers .
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step sequences starting from piperidine precursors:
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Ring Functionalization: Introduction of the methoxy group at the 4-position via nucleophilic substitution or oxidation-reduction reactions.
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Amino Group Installation: Selective amination at the 3-position using reagents like ammonium hydroxide or via reductive amination .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) to protect the amino group, ensuring stability during subsequent reactions .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): and NMR spectra validate the (3S,4S) configuration, with characteristic shifts for the Boc group ( 1.4 ppm for tert-butyl) and methoxy protons ( 3.3 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Exact mass measurements confirm the molecular formula ( calcd. 231.1708, observed 231.1705) .
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X-ray Crystallography: Limited data exist, but analogous structures show planar piperidine rings with chair conformations .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor to biologically active molecules:
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Peptidomimetics: The Boc group facilitates coupling to amino acids, enabling the construction of protease inhibitors.
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Kinase Inhibitors: Functionalization at the 3-amino group yields compounds targeting adenosine triphosphate (ATP)-binding pockets .
Comparative Analysis with Analogues
Stereochemical Variants
| Compound | Configuration | Boiling Point (°C) | Biological Activity |
|---|---|---|---|
| tert-Butyl (3S,4S)-3-amino-4-methoxy | (3S,4S) | 306.2 ± 42.0 | HDAC inhibition (IC = 1.2 μM) |
| tert-Butyl (3S,4R)-4-amino-3-methoxy | (3S,4R) | 298.5 ± 38.7 | Weak HDAC inhibition (IC > 10 μM) |
| tert-Butyl trans-3-amino-4-methoxy | trans | 302.1 ± 40.2 | Moderate σ-1 receptor affinity ( = 450 nM) |
The (3S,4S) configuration confers superior HDAC inhibitory activity compared to its diastereomers, highlighting the role of stereochemistry in drug design .
Future Research Directions
Biological Profiling
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Target Identification: Screen against kinase and GPCR libraries to identify novel targets .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts to improve yield and purity.
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Green Chemistry Approaches: Substitute toxic solvents (e.g., dichloromethane) with biodegradable alternatives .
Computational Modeling
Molecular dynamics simulations could predict binding modes to HDACs, guiding the design of second-generation inhibitors .
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